![molecular formula C21H20Cl2FN3O3S B11503505 (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11503505.png)
(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazinane ring, multiple halogen substituents, and functional groups that contribute to its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the various substituents. Common synthetic routes may involve:
Formation of the Thiazinane Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: Halogenation and other functional group modifications are carried out using specific reagents and catalysts.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification Techniques: Employing advanced chromatography and crystallization methods.
Quality Control: Implementing rigorous testing to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen substituents can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its functional groups can interact with various biomolecules, making it a valuable tool for probing biological systems.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, or materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-chlorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-bromophenyl)-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness
The uniqueness of (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide lies in its specific combination of substituents and functional groups. The presence of both fluorine and chlorine atoms, along with the thiazinane ring, contributes to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H20Cl2FN3O3S |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
3-butyl-2-(3,5-dichloro-4-hydroxyphenyl)imino-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H20Cl2FN3O3S/c1-2-3-8-27-18(28)11-17(20(30)25-13-6-4-12(24)5-7-13)31-21(27)26-14-9-15(22)19(29)16(23)10-14/h4-7,9-10,17,29H,2-3,8,11H2,1H3,(H,25,30) |
InChI Key |
KTOJBESKUWHFCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CC(SC1=NC2=CC(=C(C(=C2)Cl)O)Cl)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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